Cas no 1360883-22-2 (2-Methyl-1H-indole-4-carbonitrile)

2-Methyl-1H-indole-4-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with a methyl group at the 2-position and a nitrile functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate for the development of biologically active molecules. The nitrile group enhances reactivity, enabling further functionalization, while the methyl substitution influences steric and electronic properties. Its stability and well-defined reactivity profile make it a valuable building block in medicinal chemistry and material science research. The compound is typically handled under controlled conditions due to its sensitivity.
2-Methyl-1H-indole-4-carbonitrile structure
1360883-22-2 structure
Product Name:2-Methyl-1H-indole-4-carbonitrile
CAS No:1360883-22-2
MF:C10H8N2
MW:156.183921813965
MDL:MFCD22556470
CID:3162497
PubChem ID:69545818
Update Time:2025-05-24

2-Methyl-1H-indole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1H-indole-4-carbonitrile
    • EN300-7423510
    • DB-192912
    • Z1551956163
    • WQMZLOOFONQYCE-UHFFFAOYSA-N
    • SCHEMBL5729594
    • MFCD22556470
    • AKOS025396139
    • 1360883-22-2
    • 4-Cyano-2-Methyl-1H-indole
    • CS-0055033
    • AS-41759
    • MDL: MFCD22556470
    • Inchi: 1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3
    • InChI Key: WQMZLOOFONQYCE-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC2C(C#N)=CC=CC1=2

Computed Properties

  • Exact Mass: 156.068748264g/mol
  • Monoisotopic Mass: 156.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.6Ų

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2-Methyl-1H-indole-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1360883-22-2)2-Methyl-1H-indole-4-carbonitrile
Order Number:A931183
Stock Status:in Stock
Quantity:500mg/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:04
Price ($):271.0/1170.0
Email:sales@amadischem.com

2-Methyl-1H-indole-4-carbonitrile Related Literature

Additional information on 2-Methyl-1H-indole-4-carbonitrile

2-Methyl-1H-indole-4-carbonitrile: A Promising Compound in Pharmaceutical Research

2-Methyl-1H-indole-4-carbonitrile (CAS No. 1360883-22-2) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the indole family, which is known for its diverse biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The chemical structure of 2-Methyl-1H-indole-4-carbonitrile consists of an indole ring with a methyl group at the 2-position and a cyano group at the 4-position. The presence of these functional groups imparts specific chemical and biological characteristics to the molecule, making it a valuable candidate for various therapeutic applications.

Recent studies have highlighted the potential of 2-Methyl-1H-indole-4-carbonitrile in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits neuroprotective effects by inhibiting the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. The researchers found that 2-Methyl-1H-indole-4-carbonitrile effectively reduced oxidative stress and protected neuronal cells from apoptosis, suggesting its potential as a therapeutic agent for Parkinson's disease.

In addition to its neuroprotective properties, 2-Methyl-1H-indole-4-carbonitrile has shown promise in cancer research. A 2020 study published in Cancer Letters reported that this compound possesses anti-cancer activity by inducing apoptosis in human colon cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the inhibition of cell proliferation. These findings indicate that 2-Methyl-1H-indole-4-carbonitrile could be further developed as a novel chemotherapeutic agent.

The anti-inflammatory properties of 2-Methyl-1H-indole-4-carbonitrile have also been investigated. A study published in Inflammation Research in 2019 found that this compound significantly reduced inflammation in lipopolysaccharide (LPS)-induced macrophages by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 2-Methyl-1H-indole-4-carbonitrile could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-Methyl-1H-indole-4-carbonitrile has been optimized using various methodologies to improve yield and purity. One common approach involves the condensation of 3-methylindole with cyanoacetic acid followed by cyclization under appropriate conditions. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as microwave-assisted synthesis and catalyst-mediated reactions, which have enhanced the scalability and cost-effectiveness of producing this compound.

In conclusion, 2-Methyl-1H-indole-4-carbonitrile (CAS No. 1360883-22-2) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent for neurodegenerative diseases, cancer, and inflammatory conditions. Ongoing research continues to uncover new insights into the mechanisms of action and potential clinical uses of this compound, highlighting its significance in modern drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1360883-22-2)2-Methyl-1H-indole-4-carbonitrile
A931183
Purity:99%/99%
Quantity:500mg/5g
Price ($):271.0/1170.0
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